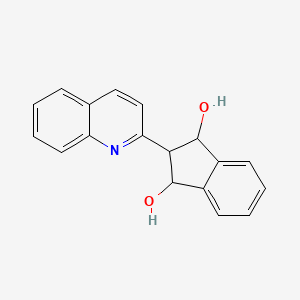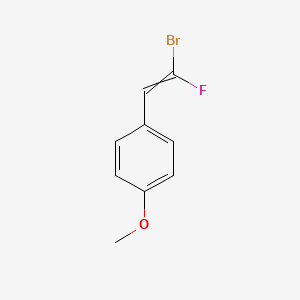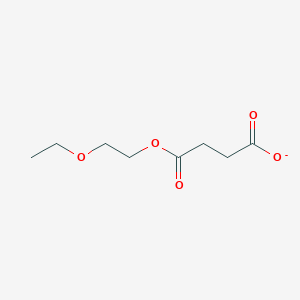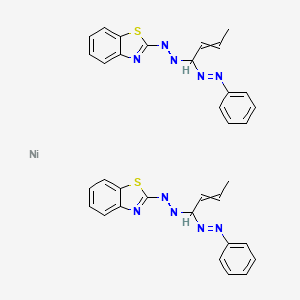![molecular formula C30H60O8 B14268322 Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol CAS No. 136194-71-3](/img/structure/B14268322.png)
Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol is a complex organic compound with a long chain of ethoxy groups and an octadec-9-enoxy group. This compound is part of a class of chemicals known for their surfactant properties, which means they can reduce the surface tension of liquids and are often used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol typically involves the reaction of octadec-9-enol with ethylene oxide in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with acetic acid under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, are common in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological assays and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol primarily involves its ability to reduce surface tension. This property allows it to interact with various molecular targets, such as cell membranes and proteins, altering their behavior and function. The compound can form micelles and other structures that encapsulate hydrophobic molecules, facilitating their solubilization and transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid
- 2-[2-(2-Butoxyethoxy)ethoxy]ethanol
- 2-[2-(2-Azidoethoxy)ethoxy]acetic acid
Uniqueness
Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol is unique due to its long chain of ethoxy groups and the presence of an octadec-9-enoxy group. This structure imparts distinct surfactant properties, making it particularly effective in reducing surface tension and forming stable emulsions. Its ability to interact with a wide range of molecular targets and its versatility in various applications set it apart from similar compounds.
Propriétés
Numéro CAS |
136194-71-3 |
|---|---|
Formule moléculaire |
C30H60O8 |
Poids moléculaire |
548.8 g/mol |
Nom IUPAC |
acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C28H56O6.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-30-21-23-32-25-27-34-28-26-33-24-22-31-20-18-29;1-2(3)4/h9-10,29H,2-8,11-28H2,1H3;1H3,(H,3,4) |
Clé InChI |
HVTPSUOTDCXECO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOCCOCCOCCOCCOCCO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid](/img/structure/B14268255.png)
![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)

![N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline](/img/structure/B14268283.png)








![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)
